Artemidinol

Description

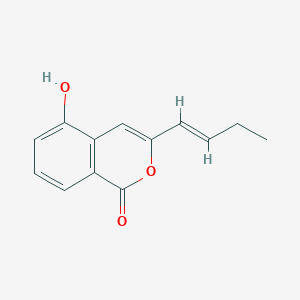

Artemidinol is a naturally occurring coumarin derivative identified in plants such as Rondeletia odorata and several Artemisia species (e.g., A. dracunculus). Its molecular formula is C₁₃H₁₂O₃, with a molecular weight of 216.23 g/mol . Structurally, it belongs to the isocoumarin class, characterized by a benzopyrone backbone with hydroxyl and methyl substituents, which contribute to its bioactivity . This compound has been isolated from plant roots and aerial parts using techniques like n-butanol fractionation and UHPLC-ESI-QTOF-MS .

Properties

CAS No. |

62268-43-3 |

|---|---|

Molecular Formula |

C13H12O3 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

3-[(E)-but-1-enyl]-5-hydroxyisochromen-1-one |

InChI |

InChI=1S/C13H12O3/c1-2-3-5-9-8-11-10(13(15)16-9)6-4-7-12(11)14/h3-8,14H,2H2,1H3/b5-3+ |

InChI Key |

QBZHMYUXUVZDQT-HWKANZROSA-N |

Isomeric SMILES |

CC/C=C/C1=CC2=C(C=CC=C2O)C(=O)O1 |

Canonical SMILES |

CCC=CC1=CC2=C(C=CC=C2O)C(=O)O1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Artemidinol shares structural and functional similarities with other coumarins and sesquiterpene lactones. Below is a comparative analysis based on molecular properties, sources, and bioactivities:

Table 1: Comparative Analysis of this compound and Related Compounds

Structural and Functional Insights

Artemidin vs. This compound: Artemidin (C₁₄H₁₄O₄) has an additional methyl group compared to this compound, enhancing its lipophilicity and antimicrobial potency . this compound’s hydroxyl group confers superior antioxidant activity, as seen in R. odorata root extracts .

Dracumerin vs. This compound: Dracumerin (C₁₄H₁₂O₄) contains a methoxy substituent instead of a hydroxyl group, linked to its antiviral activity against enveloped viruses .

Scopoletin vs.

Euparin vs. This compound: Despite identical molecular formulas, Euparin is a naphthalene derivative, whereas this compound is a coumarin. This structural divergence explains Euparin’s stronger antifungal activity .

Research Findings

- Antioxidant Capacity: this compound demonstrated a DPPH radical scavenging activity of 72% at 100 µg/mL, outperforming Scopoletin (58%) but underperforming compared to Artemidin (85%) in A. dracunculus extracts .

- Anti-Diabetic Potential: this compound inhibited α-glucosidase by 40% at 50 µM, a mechanism absent in Dracumerin but shared with Capillarin, another Artemisia coumarin .

- Thermodynamic Stability: Computational studies indicate this compound’s lower Gibbs free energy (−218 kcal/mol) compared to Euparin (−195 kcal/mol), suggesting higher stability in biological systems .

Analytical and Methodological Considerations

- Identification Techniques: this compound was characterized via UHPLC-ESI-QTOF-MS, with a retention time of 8.2 minutes and [M+H]⁺ ion at m/z 217.08 .

- Limitations : Current data rely on in vitro assays; in vivo pharmacokinetics (e.g., bioavailability, half-life) and toxicology remain unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.